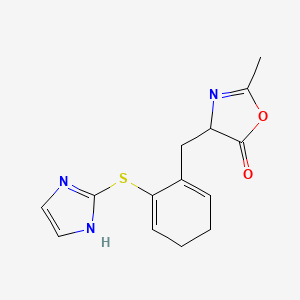
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one is a complex organic compound featuring multiple functional groups, including an imidazole ring, a thioether linkage, a cyclohexadiene moiety, and an oxazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Imidazole-Thioether Intermediate: This step involves the reaction of 1H-imidazole-2-thiol with a suitable cyclohexadiene derivative under basic conditions to form the imidazole-thioether intermediate.
Alkylation: The intermediate is then alkylated using a halomethyl derivative to introduce the cyclohexa-1,5-dien-1-ylmethyl group.
Oxazolone Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the cyclohexadiene moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the imidazole ring could produce dihydroimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, potentially modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzymatic inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one: can be compared with other compounds containing imidazole or oxazolone rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse biological targets.
Eigenschaften
Molekularformel |
C14H15N3O2S |
|---|---|
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
4-[[6-(1H-imidazol-2-ylsulfanyl)cyclohexa-1,5-dien-1-yl]methyl]-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O2S/c1-9-17-11(13(18)19-9)8-10-4-2-3-5-12(10)20-14-15-6-7-16-14/h4-7,11H,2-3,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
OERDZMCFVCWLIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(C(=O)O1)CC2=CCCC=C2SC3=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


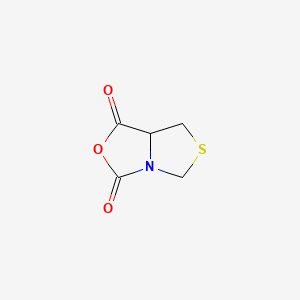
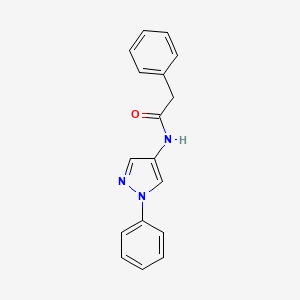
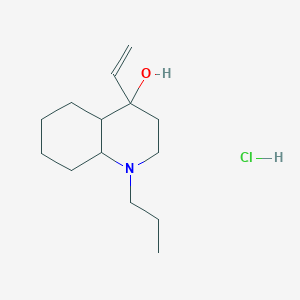
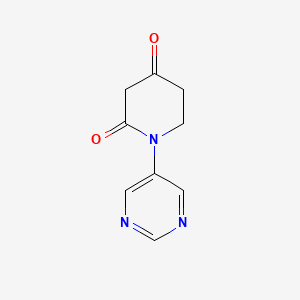

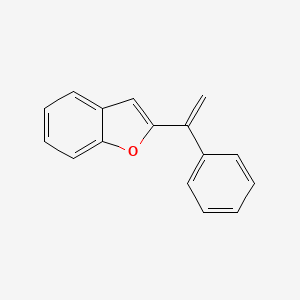
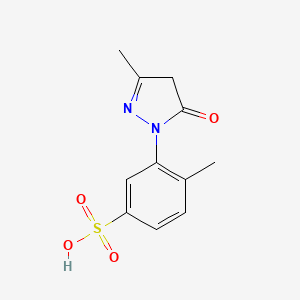
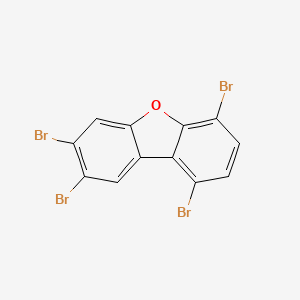
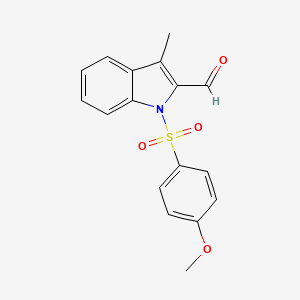


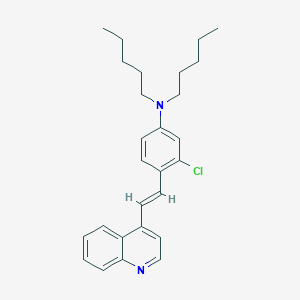
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
